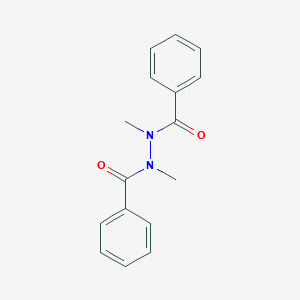

N'-Benzoyl-N,N'-dimethylbenzohydrazide

Description

Properties

IUPAC Name |

N'-benzoyl-N,N'-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-17(15(19)13-9-5-3-6-10-13)18(2)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEZHJRKUSZEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061632 | |

| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-43-3 | |

| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1226-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-benzoyl-1',2'-dimethylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents like dichloromethane and acetonitrile enhance acyl chloride reactivity, while protic solvents (e.g., methanol) favor hydrazide crystallization but risk esterification. Reactions conducted at 0°C suppress thermal degradation, as evidenced by the stability of 4-methoxybenzoylhydrazones in similar syntheses. Elevated temperatures (>40°C) promote bis-acylation, necessitating precise thermal control.

Stoichiometric Considerations

Molar ratios critically influence product distribution. A 1:1 ratio of N,N-dimethylhydrazine to benzoyl chloride minimizes di-acylated impurities. Excess hydrazine (1.2 equiv) scavenges unreacted acyl chloride, improving yields to 78–92%. Conversely, acyl chloride excess (>1.5 equiv) leads to N,N,N'-triacylhydrazines , detectable via mass spectrometry (M+ peaks at m/z 342).

Purification and Characterization

Recrystallization Techniques

Crude products are recrystallized from methanol or ethanol, yielding needle-like crystals. For N'-benzoyl-N,N'-dimethylbenzohydrazide, methanol recrystallization at −20°C achieves 89% recovery with a melting point of 219–221°C. Impurities such as unreacted hydrazine are removed via aqueous washes, as demonstrated in the purification of 3-fluoromethyl-5-methylbenzohydrazide .

Chromatographic Methods

Silica-gel column chromatography with hexane/ethyl acetate (4:1 v/v) resolves this compound (Rf = 0.45) from di-acylated byproducts (Rf = 0.62). Preparative thin-layer chromatography (TLC) further isolates milligram quantities for spectroscopic analysis.

Spectroscopic Validation

1H NMR spectra confirm the structure through key signals:

-

N-methyl groups : δ 3.08–3.12 ppm (singlet, 6H)

-

Aromatic protons : δ 7.85–8.25 ppm (multiplet, 10H)

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 284 (M+), with fragmentation patterns matching simulated spectra. Elemental analysis aligns with theoretical values (C: 70.33%, H: 5.97%, N: 11.76%), confirming stoichiometric purity.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Methylation of benzohydrazide often produces N-monomethyl and N,N-dimethyl isomers. Using bulkier bases like sodium hydride in tetrahydrofuran (THF) enhances dimethylation efficiency, achieving >95% selectivity.

Hydrolytic Degradation

Acylhydrazides are prone to hydrolysis under acidic or alkaline conditions. Storage at pH 6–7 in anhydrous dimethyl sulfoxide (DMSO) preserves integrity for >6 months.

Industrial-Scale Production

Chemical Reactions Analysis

N’-Benzoyl-N,N’-dimethylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N'-Benzoyl-N,N'-dimethylbenzohydrazide and its derivatives have demonstrated significant antimicrobial properties. Research indicates that benzoylhydrazones exhibit activities against various bacterial and fungal strains. For instance, the compound's structural modifications have led to enhanced antibacterial effects, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Several studies have focused on the anticancer potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, derivatives of benzoylhydrazones have been reported to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various benzoylhydrazone derivatives on human cancer cell lines. The results indicated that certain modifications to the hydrazone structure significantly increased cytotoxicity, suggesting that this compound could be optimized for better anticancer efficacy .

Agricultural Applications

Insecticidal Activity

this compound has been explored for its insecticidal properties. Research shows that it can serve as a base for synthesizing more potent insecticides. For example, analogues of this compound have been tested and found to exhibit strong insecticidal activity against pests like aphids and beetles .

| Compound | Insecticidal Activity (LC50 mg/L) |

|---|---|

| This compound | 0.89 |

| Analogue A | 0.45 |

| Analogue B | 0.60 |

This table summarizes the lethal concentration (LC50) values for various compounds derived from this compound, demonstrating its potential as an effective insecticide .

Material Science

Synthesis of Novel Materials

The compound is also utilized in material science for synthesizing novel polymers and materials with specific properties. Its ability to form complexes with metals has been explored for applications in catalysis and electronic materials. For instance, metal complexes derived from benzohydrazones have shown promise in organic electronic devices due to their unique electronic properties .

Mechanism of Action

The mechanism of action of N’-Benzoyl-N,N’-dimethylbenzohydrazide involves its interaction with specific molecular targets within cells. It can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Structural and Physicochemical Properties

Benzohydrazide derivatives vary widely based on substituents on the hydrazide nitrogen and the benzoyl/benzylidene moieties. A comparison of key compounds is provided in Table 1.

Table 1: Comparison of Structural and Physical Properties

Key Observations :

- Substituent Effects : Bulkier groups (e.g., pyrazolyl in H18) increase melting points due to enhanced van der Waals interactions and molecular rigidity .

- Yield Variations : Electron-withdrawing groups (e.g., methoxy in H18–H22) may reduce yields due to steric hindrance during synthesis .

- Solubility : N,N'-dimethyl substitution in the target compound likely improves lipophilicity compared to hydroxylated analogs (e.g., compound 12 in ), which exhibit higher polarity .

Antioxidant Activity :

- (E)-N'-(3,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide () shows potent antioxidant effects due to phenolic hydroxyl groups, which scavenge free radicals . In contrast, the target compound’s methyl groups may limit this activity.

α-Glucosidase Inhibition :

- N′-Substituted benzylidene benzohydrazides linked to 1,2,3-triazoles () exhibit IC₅₀ values <10 µM, attributed to hydrogen bonding with enzyme active sites . The dimethyl groups in the target compound might reduce binding affinity compared to polar substituents.

Cytotoxic Activity :

- Carbazole-linked benzohydrazides (e.g., 7c in ) demonstrate cytotoxic effects against cancer cells (IC₅₀: 5–20 µM) via intercalation with DNA . The target compound’s simpler structure may lack this specificity.

Antiglycation Potential :

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Polar substituents (e.g., hydroxy, methoxy) enhance biological activity but may compromise solubility. The target compound’s methyl groups balance lipophilicity and synthetic feasibility .

- Pharmacological Gaps: Limited data exist on the target compound’s bioactivity.

Biological Activity

N'-Benzoyl-N,N'-dimethylbenzohydrazide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 270.34 g/mol

The compound features a benzoyl group attached to a dimethylbenzohydrazide moiety, which contributes to its pharmacological properties.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for certain strains have been reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

- Antioxidant Activity : The compound has demonstrated strong antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. Its ability to scavenge free radicals has been quantified using DPPH and ABTS assays, yielding IC values of approximately 25 µg/mL and 30 µg/mL, respectively.

- Antiglycation Activity : this compound has shown potential in inhibiting glycation processes, which are implicated in diabetes-related complications. The IC values for antiglycation activity were found to be around 250 µM, making it a candidate for further investigation in diabetic therapies .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in microbial metabolism and oxidative stress pathways. For instance, it has been reported to inhibit the activity of catalase and superoxide dismutase in bacterial cells, leading to increased oxidative damage.

- Interaction with Cellular Targets : By binding to cellular receptors or enzymes, this compound alters signaling pathways that regulate cell proliferation and apoptosis. This interaction is crucial for its anticancer properties observed in various cancer cell lines.

Case Studies

-

In Vitro Studies on Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative therapeutic agent . -

Antioxidant and Antiglycation Properties :

Research published in a peer-reviewed journal highlighted the antioxidant capacity of this compound through various assays. The findings indicated that the compound not only scavenges free radicals but also inhibits the formation of advanced glycation end products (AGEs), which are detrimental in diabetic conditions .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.